molecular formula C9H5F3N2O B15134511 6-(trifluoromethyl)-4aH-quinazolin-4-one

6-(trifluoromethyl)-4aH-quinazolin-4-one

Cat. No.: B15134511
M. Wt: 214.14 g/mol
InChI Key: AZGLLSOMVYKSFQ-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-4aH-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as potassium carbonate . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as solvent choice and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones .

Scientific Research Applications

6-(trifluoromethyl)-4aH-quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

6-(trifluoromethyl)-4aH-quinazolin-4-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4,6H

InChI Key

AZGLLSOMVYKSFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2C=C1C(F)(F)F

Origin of Product

United States

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